molecular formula C19H30N4O2 B5582975 N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide

Cat. No.: B5582975
M. Wt: 346.5 g/mol
InChI Key: JBYLMZZDRYJZFO-HMMYKYKNSA-N
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Description

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound with a unique structure that includes a morpholine ring, a dipropylamino group, and a phenylmethylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 4-(dipropylamino)benzaldehyde with 2-morpholin-4-ylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxyaniline
  • N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]pyridine-4-carboxamide
  • N’-{(E)-[4-(dipropylamino)phenyl]methylene}-2-(4-morpholinyl)acetohydrazide

Uniqueness

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholine ring and dipropylamino group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-3-9-23(10-4-2)18-7-5-17(6-8-18)15-20-21-19(24)16-22-11-13-25-14-12-22/h5-8,15H,3-4,9-14,16H2,1-2H3,(H,21,24)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYLMZZDRYJZFO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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